

Reactivity and stability of 3,5-Dichloro-4-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichloro-4-fluoropyridine

Cat. No.: B1416180

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Stability of **3,5-Dichloro-4-fluoropyridine**

Executive Summary

3,5-Dichloro-4-fluoropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a highly activated fluorine atom and two less reactive chlorine atoms on a pyridine scaffold, offers a versatile platform for synthetic diversification. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr), and evaluates its chemical and thermal stability. We present the mechanistic underpinnings of its selective reactivity, detailed experimental protocols, and an exploration of its significance for researchers in pharmaceutical development. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles, making a thorough understanding of fluorinated intermediates like this one essential.[1][2]

Introduction: A Strategic Intermediate in Drug Design

The pyridine ring is a privileged scaffold, present in numerous approved pharmaceuticals. When substituted with halogens, its chemical utility expands dramatically. **3,5-Dichloro-4-fluoropyridine** emerges as a particularly valuable intermediate due to the differential reactivity of its halogen substituents. The electron-deficient nature of the pyridine ring, amplified by the

inductive effects of the three halogen atoms, primes the molecule for specific chemical transformations.

The fluorine atom at the C-4 position is exceptionally labile towards nucleophilic displacement, serving as a versatile handle for introducing a wide array of functional groups. This regioselectivity allows chemists to construct complex molecular architectures with high precision. Furthermore, the strategic use of fluorine in drug design is a well-established strategy to modulate key drug properties, including lipophilicity and metabolic soft spots, making fluorinated building blocks indispensable.[\[1\]](#)[\[2\]](#) This guide serves as a technical resource for scientists aiming to leverage the unique chemical properties of **3,5-Dichloro-4-fluoropyridine** in their research and development programs.

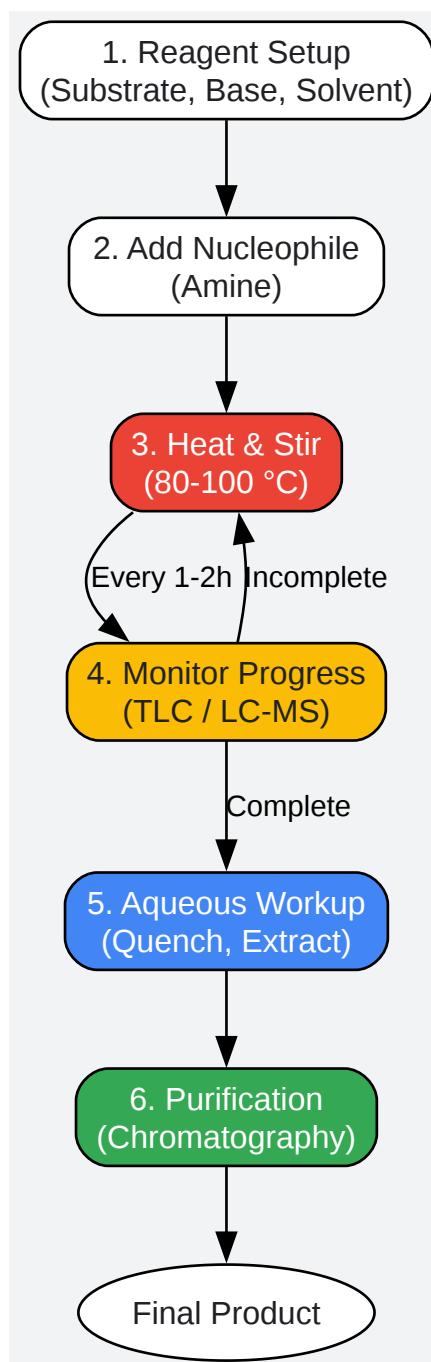
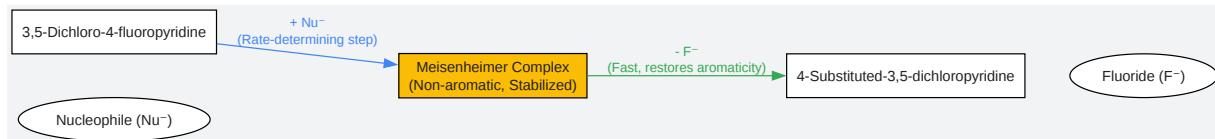
Physicochemical and Safety Data

A summary of the key properties of **3,5-Dichloro-4-fluoropyridine** is provided below.

Property	Value	Reference
CAS Number	916791-62-3	[3]
Molecular Formula	C ₅ H ₂ Cl ₂ FN	[3]
Molecular Weight	165.98 g/mol	[3]
Appearance	White crystalline powder	[4]
Storage Conditions	Inert atmosphere, Store in freezer, under -20°C	[3]

Safety Profile: This compound is associated with significant hazards. It is harmful if swallowed or inhaled and causes skin and eye irritation.[\[3\]](#) Like many halogenated heterocyclic compounds, it may decompose upon heating to produce corrosive and toxic fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[\[5\]](#)[\[6\]](#) Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.

Reactivity Profile: A Tale of Three Halogens



The reactivity of **3,5-Dichloro-4-fluoropyridine** is dominated by Nucleophilic Aromatic Substitution (SNAr). The position of the substituents relative to the ring nitrogen dictates the susceptibility of each carbon-halogen bond to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The C-4 position is highly activated towards nucleophilic attack. This is a consequence of two primary factors:

- Ring Activation: The pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the ring and reducing electron density, particularly at the C-2, C-4, and C-6 positions.^[7]
- Intermediate Stabilization: The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. ^[8] When the nucleophile attacks the C-4 position, the resulting negative charge is effectively delocalized across the molecule, including onto the electronegative nitrogen atom, which provides significant stabilization.

Fluoride is an excellent leaving group in activated SNAr reactions, despite the high strength of the C-F bond, because its departure restores the highly stable aromatic system. The chlorine atoms at the C-3 and C-5 positions are significantly less reactive towards SNAr because they are meta to the ring nitrogen, and attack at these positions does not allow for resonance stabilization of the negative charge by the heteroatom. This differential reactivity is the cornerstone of its synthetic utility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. achmem.com [achmem.com]
- 4. innospk.com [innospk.com]
- 5. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl₂F₃N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Reactivity and stability of 3,5-Dichloro-4-fluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1416180#reactivity-and-stability-of-3-5-dichloro-4-fluoropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com